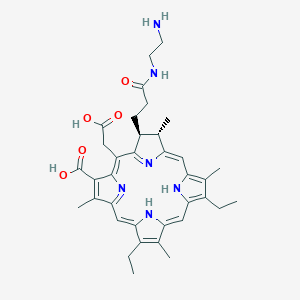

meso-Chlorin e(6) monoethylene diamine

Description

Structure

3D Structure

Properties

CAS No. |

147740-90-7 |

|---|---|

Molecular Formula |

C36H44N6O5 |

Molecular Weight |

640.8 g/mol |

IUPAC Name |

(17S,18S)-18-[3-(2-aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/t19-,23-/m0/s1 |

InChI Key |

MMRWZOAXVYLIMG-CVDCTZTESA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |

Synonyms |

Mce(6) Mce(6) disodium salt Mce6 cpd meso-chlorin e(6) monoethylene diamine meso-chlorin e(6) monoethylene diamine, disodium salt meso-chlorin e6 monoethylenediamine mesochlorin e6 monoethylenediamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of meso-Chlorin e(6) Monoethylene Diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of meso-Chlorin e(6) monoethylene diamine, a promising photosensitizer derivative for applications in photodynamic therapy (PDT). This document details the regioselective synthesis process, summarizes key quantitative data, and outlines the fundamental principles of its mechanism of action.

Introduction

Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is a molecule of significant interest in the field of photodynamic therapy.[1] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical factor for treating solid tumors. Furthermore, Ce6 exhibits high efficiency in generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, upon photoactivation.[1][2]

To enhance its therapeutic potential, chemical modifications of the Ce6 macrocycle are often pursued. The conjugation of molecules, such as ethylene diamine, to one of the three carboxylic acid groups of Ce6 can improve its physicochemical properties, including solubility and cellular uptake. This guide focuses on the synthesis and characterization of a mono-substituted ethylene diamine derivative of Chlorin e6, a modification that introduces a primary amine group suitable for further bioconjugation strategies.

Synthesis of this compound

The synthesis of this compound is achieved through a regioselective approach that primarily targets the 13¹-carboxylic acid group of the Chlorin e6 macrocycle. This selectivity is crucial for producing a homogenous product with predictable properties.

Synthesis Workflow

The overall workflow for the synthesis involves the preparation of a selectively protected Chlorin e6 intermediate, followed by carbodiimide-mediated coupling with a mono-protected ethylene diamine, and subsequent deprotection to yield the final product.

References

A Comprehensive Technical Guide to the Photophysical Properties of meso-Chlorin e(6) Monoethylene Diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of meso-Chlorin e(6) monoethylene diamine (often abbreviated as Mce6 or CPO-1), a second-generation photosensitizer with significant potential in photodynamic therapy (PDT). This document consolidates key data on its optical characteristics, details the experimental protocols for its evaluation, and illustrates the fundamental mechanisms of its action.

Core Photophysical Characteristics

This compound is a derivative of Chlorin e(6) (Ce6), which is derived from chlorophyll.[1] Its chemical structure is designed to enhance its photodynamic efficacy and potential for targeted delivery. Like other chlorins, it possesses strong absorption in the red region of the electromagnetic spectrum, a critical feature for deep tissue penetration in PDT.[2][3]

The electronic absorption spectrum of chlorin derivatives is characterized by an intense Soret band around 400 nm and several weaker Q-bands in the 500-700 nm range.[1] The longest wavelength Q-band is crucial for PDT applications as it falls within the "phototherapeutic window" (650-950 nm), where light penetration into biological tissues is maximal.[3]

Table 1: Absorption and Molar Absorption Coefficients

| Compound | Wavelength (nm) | Molar Absorption Coefficient (M⁻¹ cm⁻¹) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Dihydroporphyrin (chlorin) compounds | ~402 ± 4 (Soret) | Not specified | Visible range | [1] |

| ~660 ± 5 (Q-band) | Not specified | Visible range | [1] | |

| mono-L-aspartyl chlorin e6 (NPe6) | 400 | 180,000 | Phosphate buffer (pH 7.4) | [2] |

| | 654 | 40,000 | Phosphate buffer (pH 7.4) |[2] |

Upon excitation, this compound exhibits fluorescence, a property that can be leveraged for diagnostic purposes and for tracking its localization within cells.[4]

Table 2: Fluorescence Properties

| Compound | Fluorescence Quantum Yield (Φf) | Solvent/Conditions | Reference |

|---|---|---|---|

| Chlorin e6 | 0.16 | Ethanol | [5] |

| Chlorin e6-PVP complex | Increased vs. free Ce6 | Buffer (pH 8.5) |[6] |

Following light absorption and excitation to the singlet state, the photosensitizer can undergo intersystem crossing (ISC) to a long-lived triplet state. The efficiency of this process is a key determinant of its photodynamic activity. The triplet state of mono-L-aspartyl chlorin e6 has a lifetime of approximately 300 microseconds under argon, which is sufficiently long to interact with molecular oxygen.[2]

The primary cytotoxic agent in PDT is often singlet oxygen (¹O₂), a highly reactive form of oxygen. It is generated through a Type II photosensitization mechanism, where the triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂).[7] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Table 3: Singlet Oxygen Quantum Yields (ΦΔ)

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions | Reference |

|---|---|---|---|

| Free meso-chlorin e6 (Mce6) | ~3-fold higher than noncleavable polymer-bound Mce6 | Buffer (pH 7.4) | [8] |

| mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate buffer (pH 7.4) | [2] |

| Chlorin e6 | 0.75 | PBS | [4] |

| Chlorin e6 | 0.65 | Ethanol | [9] |

| Chlorin e6-biotin conjugate | 0.81 | PBS |[4] |

The generation of singlet oxygen is influenced by environmental factors such as pH. A decrease in pH can lead to the aggregation of chlorin e6 molecules, which in turn reduces the singlet oxygen quantum yield.[10]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental protocols.

UV-Visible Absorption Spectroscopy:

-

Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO, ethanol, or PBS).

-

Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the Soret peak to ensure linearity.

-

Use a dual-beam spectrophotometer to record the absorbance spectrum over a range of 300-800 nm.

-

The solvent used for dilution serves as the reference blank.

-

The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy:

-

Prepare a dilute solution of the photosensitizer (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Excite the sample at its Soret band absorption maximum (e.g., ~400 nm).

-

Record the emission spectrum over a wavelength range starting just after the excitation wavelength to ~800 nm.

-

The fluorescence quantum yield (Φf) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate or tetraphenylporphyrin) using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

A common method for measuring singlet oxygen production is through indirect chemical trapping.

Using Singlet Oxygen Sensor Green (SOSG): [4]

-

Prepare a solution of the photosensitizer and a reference photosensitizer (e.g., Chlorin e6 with a known ΦΔ) in a suitable solvent (e.g., PBS).[4]

-

Add Singlet Oxygen Sensor Green (SOSG) reagent to both solutions. The final concentration of SOSG is typically around 5 µM.[4]

-

Irradiate the samples with a light source corresponding to the Q-band of the photosensitizer (e.g., 660 nm).[4]

-

At various time intervals during irradiation, measure the fluorescence intensity of SOSG at its emission maximum (~530 nm).[4]

-

Plot the increase in SOSG fluorescence intensity against the irradiation time for both the sample and the reference.

-

The singlet oxygen quantum yield is calculated from the slopes of these plots according to the equation: ΦΔ,sample = ΦΔ,ref * (Slopesample / Sloperef) * (Aref / Asample)

Fluorescence Microscopy: [11][12]

-

Culture a suitable cancer cell line (e.g., A431, OVCAR-5) on glass coverslips or in imaging dishes.[11][12]

-

Incubate the cells with a known concentration of the photosensitizer for a specific duration (e.g., 4 hours).[12]

-

For subcellular localization, co-stain the cells in the final 30 minutes with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[12]

-

Wash the cells with PBS to remove any unbound photosensitizer.

-

Fix the cells if necessary.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for the photosensitizer and the organelle trackers. The red fluorescence of the chlorin will indicate its location within the cell.[12]

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Incubate the cells with various concentrations of the photosensitizer for a predetermined time.

-

Wash the cells to remove the unbound photosensitizer.

-

Irradiate the cells with a specific light dose (J/cm²) at the appropriate wavelength (e.g., 666 nm).[11] A parallel plate of cells treated with the photosensitizer but kept in the dark serves as a dark toxicity control.[1]

-

After irradiation, incubate the cells for an additional period (e.g., 24-48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution in each well using a plate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration required to inhibit cell growth by 50%) can then be calculated.

Mechanisms and Pathways

The therapeutic effect of this compound is initiated by light absorption and subsequent generation of reactive oxygen species (ROS), which leads to cellular damage and death.

Caption: Workflow for characterizing photophysical properties.

The process begins with the absorption of a photon, promoting the photosensitizer (PS) from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state is the key intermediate in photodynamic action.

The T₁ state can react with surrounding molecules via two main pathways:

-

Type I Reaction: The triplet PS reacts directly with a substrate (e.g., a biomolecule) through electron or hydrogen transfer, producing radical ions or free radicals. These radicals can then react with oxygen to produce other ROS.[7]

-

Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), which is the dominant cytotoxic species for many photosensitizers, including chlorins.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. functmaterials.org.ua [functmaterials.org.ua]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. us.edu.pl [us.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

Structure Elucidation of meso-Chlorin e6 Monoethylene Diamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of meso-chlorin e6 monoethylene diamine (Mce6), a significant photosensitizer derivative for photodynamic therapy (PDT). This document details the synthesis, purification, and characterization of Mce6, including quantitative data, experimental protocols, and relevant biological pathways.

Introduction

Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is a potent agent in photodynamic therapy. Its strong absorption in the red region of the electromagnetic spectrum allows for deep tissue penetration of light, leading to the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation. However, the inherent hydrophobicity of Ce6 can limit its clinical applicability. To enhance its solubility and targeting capabilities, Ce6 is often conjugated with hydrophilic molecules. The monoethylene diamine derivative of meso-chlorin e6 (Mce6) represents a key intermediate in the development of more complex, targeted photosensitizers, such as polymer-bound conjugates. This guide focuses on the detailed structural analysis of this foundational derivative.

Synthesis and Purification

The synthesis of meso-chlorin e6 monoethylene diamine involves the activation of one of the three carboxylic acid groups of chlorin e6, followed by amidation with ethylenediamine. The regioselectivity of the conjugation can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of meso-Chlorin e6 Monoethylene Diamine

Materials:

-

Chlorin e6 (Ce6)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Ethylenediamine

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

-

Trifluoroacetic acid (TFA) for HPLC

Procedure:

-

Activation of Chlorin e6: Dissolve chlorin e6 in anhydrous DMF. Add N-hydroxysuccinimide (1.2 equivalents) and EDC (1.2 equivalents). Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours, or until the activation is complete (monitored by TLC).

-

Conjugation with Ethylenediamine: In a separate flask, dissolve a large excess of ethylenediamine in anhydrous DMF. Slowly add the activated chlorin e6 solution to the ethylenediamine solution dropwise with vigorous stirring. Let the reaction proceed overnight at room temperature in the dark.

-

Work-up: Quench the reaction by adding water. Extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a mobile phase gradient of methanol in dichloromethane. Further purification can be achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.[1][2] The fractions containing the desired product are collected and lyophilized to yield the pure meso-chlorin e6 monoethylene diamine derivative.

Structural Characterization and Data Presentation

The structure of the synthesized Mce6 is elucidated using a combination of spectroscopic techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: Provides information on the proton environment of the chlorin macrocycle and the attached ethylenediamine moiety. The disappearance of a carboxylic acid proton signal and the appearance of new signals corresponding to the ethylenediamine protons confirm the conjugation.[3][4]

-

Mass Spectrometry (MS): Confirms the molecular weight of the final product. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Mce6.[1]

-

UV-Visible Spectroscopy: Characterizes the electronic absorption properties of the photosensitizer. The characteristic Soret and Q-bands of the chlorin macrocycle are observed.[5]

-

Fluorescence Spectroscopy: Determines the emission properties of the compound, which are crucial for its application in fluorescence imaging and dosimetry.[5]

Quantitative Data Summary

| Parameter | Expected Value | Reference |

| ¹H NMR (in DMSO-d₆) | ||

| Meso-protons (δ, ppm) | 8.5 - 10.0 | [1] |

| Vinyl-protons (δ, ppm) | 6.0 - 8.5 | [1] |

| Ethylenediamine CH₂ (δ, ppm) | 2.5 - 3.5 | Inferred |

| Mass Spectrometry | ||

| [M+H]⁺ (m/z) | ~639.3 | Calculated |

| UV-Visible Absorption | ||

| Soret Band (λₘₐₓ, nm) | ~402 | [1] |

| Q-Band (λₘₐₓ, nm) | ~660 | [1] |

| Photophysical Properties | ||

| Fluorescence Emission (λₘₐₓ, nm) | ~668 | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.60 - 0.70 | [7] |

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the synthesis, characterization, and biological application of Mce6.

Biological Activity and Signaling Pathways

The therapeutic effect of Mce6 in photodynamic therapy is mediated by the generation of reactive oxygen species, primarily singlet oxygen, upon light activation. This initiates a cascade of cellular events leading to cell death.

Upon cellular uptake, Mce6 localizes in various organelles. Irradiation with light of an appropriate wavelength excites Mce6 to its triplet state, which then transfers energy to molecular oxygen to produce highly reactive singlet oxygen. This leads to oxidative damage of cellular components, triggering programmed cell death (apoptosis) or necrosis, ultimately resulting in tumor destruction.

Conclusion

The structure elucidation of meso-chlorin e6 monoethylene diamine is a critical step in the development of advanced photosensitizers for photodynamic therapy. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The ability to synthesize, purify, and thoroughly characterize Mce6 enables its use as a versatile platform for the creation of targeted and more effective PDT agents.

References

In-depth Technical Guide: Quantum Yield of Singlet Oxygen Generation by meso-Chlorin e(6) Monoethylene Diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen generation quantum yield of meso-Chlorin e(6) monoethylene diamine (Mce6-MED). Due to the limited availability of data for this specific derivative in its isolated form, this guide also includes comparative data from closely related chlorin e6 derivatives to provide a broader context for its photophysical properties. The experimental protocols for determining singlet oxygen quantum yield are detailed, and key processes are visualized to facilitate understanding.

Introduction to this compound and Singlet Oxygen Generation

Chlorin e6 (Ce6) and its derivatives are highly potent photosensitizers used in photodynamic therapy (PDT). Their efficacy is largely attributed to their ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule.

This compound is a derivative of Ce6 where one of the carboxylic acid groups is conjugated with ethylenediamine. This modification can influence the molecule's solubility, cellular uptake, and, consequently, its photodynamic activity.

Quantitative Data on Singlet Oxygen Quantum Yield

Direct and precise data on the singlet oxygen quantum yield of isolated this compound is scarce in the published literature. However, a significant data point comes from a study on quantum dot-photosensitizer conjugates, where a "chlorin e6 monoethylene diamine monoamide" was used. While this value is for the conjugated system, it provides a valuable estimate. For a comprehensive understanding, the table below also presents the singlet oxygen quantum yields of unmodified chlorin e6 and other relevant derivatives under various conditions.

| Compound | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Chlorin e6 monoethylene diamine monoamide-Quantum Dot Conjugate | Not Specified | 0.31 | [1] |

| Chlorin e6 | Phosphate Buffer | 0.75 | [2] |

| Chlorin e6 | Ethanol | 0.65 | |

| Chlorin e6-Biotin Conjugate | Phosphate Buffer | 0.81 | [2] |

| Mono-L-aspartyl chlorin e6 (NPe6) | Phosphate Buffer (pH 7.4) | 0.77 | |

| Cationic Chlorin e6 derivative | DMSO | 0.55 | |

| Chlorin e6 glucose derivatives | Dichloromethane | 0.5 - 0.6 |

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield is a critical step in the evaluation of a photosensitizer's potential for PDT. Two primary methods are commonly employed: the indirect chemical trapping method and the direct phosphorescence detection method.

Indirect Method: Chemical Trapping

This method relies on a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its spectroscopic properties (e.g., absorption or fluorescence). 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe that is bleached upon reaction with singlet oxygen.

Experimental Workflow:

-

Solution Preparation:

-

Prepare a stock solution of the photosensitizer (this compound) in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution).

-

Prepare a stock solution of the singlet oxygen trap (e.g., DPBF) in the same solvent.

-

Prepare a stock solution of a reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., methylene blue, rose bengal, or unmodified chlorin e6).

-

-

Sample Preparation:

-

In a quartz cuvette, mix the photosensitizer solution and the DPBF solution. The final concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to avoid inner filter effects. The concentration of DPBF is typically in the micromolar range.

-

Prepare a reference sample with the reference photosensitizer and DPBF at concentrations that result in a similar absorbance at the irradiation wavelength.

-

-

Irradiation:

-

Irradiate the sample and reference solutions with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs strongly.

-

Maintain constant stirring and temperature during irradiation.

-

-

Data Acquisition:

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) at regular time intervals during irradiation.

-

-

Calculation of Quantum Yield:

-

The singlet oxygen quantum yield (ΦΔ) of the sample is calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)

where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.

-

k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively, obtained from the slope of the plot of ln(A₀/Aₜ) versus time.

-

I_sample and I_ref are the rates of light absorption by the sample and reference photosensitizers, respectively. If the absorbances of the sample and reference are matched at the irradiation wavelength, this ratio is approximately 1.

-

Direct Method: Phosphorescence Detection

This method involves the direct detection of the near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its triplet ground state. This emission is centered at approximately 1270 nm.

Experimental Workflow:

-

Instrumentation:

-

A highly sensitive NIR detector (e.g., a liquid nitrogen-cooled Germanium photodiode) is required.

-

A pulsed laser is used as the excitation source.

-

Appropriate optical filters are needed to remove scattered excitation light and isolate the 1270 nm emission.

-

-

Sample Preparation:

-

Prepare a solution of the photosensitizer in a deuterated solvent if possible, as the lifetime of singlet oxygen is significantly longer in deuterated solvents, leading to a stronger phosphorescence signal.

-

Prepare a solution of a reference photosensitizer with a known singlet oxygen quantum yield.

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser.

-

Record the time-resolved phosphorescence decay of singlet oxygen at 1270 nm.

-

-

Calculation of Quantum Yield:

-

The singlet oxygen quantum yield is determined by comparing the initial intensity of the phosphorescence signal from the sample to that of the reference under identical excitation conditions.

-

Visualizations

Jablonski Diagram for Singlet Oxygen Generation

The following diagram illustrates the photophysical processes that lead to the generation of singlet oxygen by a photosensitizer like this compound.

References

Hydrophilic vs. Hydrophobic Properties of Chlorin e6 Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic and hydrophobic properties of chlorin e6 (Ce6) and its derivatives, focusing on their critical role in the efficacy of photodynamic therapy (PDT). The inherent hydrophobicity of the parent Ce6 molecule presents significant challenges in its clinical application, primarily due to poor bioavailability and a tendency to aggregate in aqueous environments. This guide explores the chemical modifications and formulation strategies employed to modulate these properties, thereby enhancing cellular uptake, optimizing subcellular localization, and improving therapeutic outcomes.

The Hydrophobicity Challenge of Chlorin e6

Chlorin e6, a second-generation photosensitizer derived from chlorophyll, is a potent agent for PDT due to its strong absorption in the red region of the electromagnetic spectrum and high singlet oxygen quantum yield. However, its clinical utility is hampered by its hydrophobic nature, leading to low water solubility.[1][2][3] This characteristic results in poor biodistribution and rapid clearance from circulation. In aqueous media, Ce6 tends to form aggregates, which significantly reduces its photosensitizing efficacy.[4][5]

Strategies for Modulating Hydrophilicity

To overcome the limitations imposed by its hydrophobicity, various chemical modifications of the Ce6 macrocycle have been developed. These strategies aim to create derivatives with a range of hydrophilic, hydrophobic, and amphiphilic properties.

Hydrophilic Derivatives: These are synthesized by conjugating Ce6 with polar molecules such as amino acids (e.g., aspartic acid, lysine), sugars (e.g., fructose), or hydrophilic polymers like poly(amidoamine) (PAMAM) dendrimers.[6] The introduction of these hydrophilic moieties improves water solubility and can influence cellular uptake mechanisms. For instance, the trisodium salt of Ce6 is a water-soluble derivative.[3]

Hydrophobic Derivatives: Esterification of the carboxylic acid groups of Ce6 to form derivatives like chlorin e6 trimethyl ester increases its lipophilicity.[7][8] While these derivatives may exhibit enhanced membrane permeability, their poor water solubility necessitates the use of delivery systems.

Amphiphilic Derivatives: These derivatives possess both hydrophilic and lipophilic domains, which can facilitate self-assembly into nanostructures or improve interactions with cell membranes.[9] Amphiphilicity can be achieved by strategic conjugation of both polar and non-polar groups to the Ce6 macrocycle.

Quantitative Physicochemical Properties

The hydrophilic and hydrophobic character of Ce6 and its derivatives can be quantified through various physicochemical parameters. A comprehensive comparison is crucial for understanding their structure-activity relationships.

| Derivative | Type | Water Solubility | logP (Octanol/Water) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Chlorin e6 (Ce6) | Hydrophobic | Sparingly soluble in aqueous buffers; ~0.14 mg/mL in 1:6 DMSO:PBS (pH 7.2)[1]; Insoluble in neutral water, soluble in basic water (pH > 10)[2][10] | pH-dependent | 0.65 (in ethanol) | [11][12] |

| Chlorin e6 Trisodium Salt | Hydrophilic | Water-soluble | Data not available | Data not available | [3] |

| Chlorin e6 Trimethyl Ester | Hydrophobic | Data not available | 5.6 (Calculated XLogP3) | Data not available | [8] |

| Mono-L-aspartyl chlorin e6 (NPe6) | Hydrophilic | Water-soluble | Data not available | 0.77 (in phosphate buffer, pH 7.4) | [13] |

| Cationic Amphiphilic Ce6 Derivative | Amphiphilic | Prone to aggregation in aqueous media | Data not available | 0.55 (in DMSO) | [14] |

| Chlorin e6-glucose derivative (C2) | Hydrophilic | Data not available | Data not available | 0.5 - 0.6 (in dichloromethane and acetonitrile) | [12] |

| Chlorin e6 bis-arabitinylamide (chl ara 3) | Amphiphilic | Data not available | Data not available | 0.63 | [11] |

| Chlorin e6 bis-glucamide (chl glc 4) | Amphiphilic | Data not available | Data not available | 0.56 | [11] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of Ce6 derivatives.

Synthesis of Chlorin e6 from Spirulina

A common method for obtaining Ce6 involves its extraction from Spirulina platensis.

Protocol:

-

Extraction of Chlorophyll a: Spirulina powder is subjected to solvent extraction, typically with ethanol.

-

Demetallation: The extracted chlorophyll a is treated with an acid to remove the central magnesium ion, yielding pheophytin a.

-

Ring Opening and Hydrolysis: Pheophytin a is then treated with a base to open the isocyclic ring and hydrolyze the phytyl ester, yielding chlorin e6.

-

Purification: The crude Ce6 is purified by precipitation and filtration, followed by characterization using techniques like 1H NMR, HPLC, and LC/MS.[15]

Phototoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the phototoxic effects of photosensitizers.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

-

Incubation with Photosensitizer: Treat the cells with varying concentrations of the Ce6 derivative for a specific duration (e.g., 3-24 hours).

-

Irradiation: Irradiate the cells with light of a specific wavelength (e.g., 660 nm) and dose. A set of non-irradiated cells serves as a dark toxicity control.

-

MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[16][17]

Cellular Uptake and Subcellular Localization by Confocal Microscopy

Confocal laser scanning microscopy is used to visualize the intracellular distribution of fluorescent Ce6 derivatives.

Protocol:

-

Cell Culture: Grow cells on glass-bottom dishes or chamber slides.

-

Incubation: Treat the cells with the fluorescent Ce6 derivative for various time points.

-

Co-staining (Optional): To identify specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Washing and Fixation: Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer and fix the cells if required.

-

Imaging: Acquire fluorescence images using a confocal microscope with appropriate laser excitation and emission filter sets.

-

Analysis: Analyze the images to determine the subcellular localization of the Ce6 derivative by observing the overlap of its fluorescence with that of the organelle trackers.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Ce6-Mediated PDT

PDT with Ce6 derivatives induces cell death primarily through the generation of reactive oxygen species (ROS), which trigger various signaling cascades.

Caption: PDT-induced cell death signaling pathways.

Experimental Workflow for In Vitro Evaluation of Ce6 Derivatives

A typical workflow for the preclinical evaluation of novel Ce6 derivatives involves a series of in vitro experiments to characterize their physicochemical and biological properties.

Caption: In vitro evaluation workflow for Ce6 derivatives.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. CHLORIN E6 | 19660-77-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Evaluation of Photo- and Cytotoxicity of Chlorin e6 Ester Derivatives and Their Liposomal Forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorin-e6-trimethyl ester | C37H42N4O6 | CID 5357355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. worldscientific.com [worldscientific.com]

- 10. Cas 19660-77-6,CHLORIN E6 | lookchem [lookchem.com]

- 11. us.edu.pl [us.edu.pl]

- 12. scispace.com [scispace.com]

- 13. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of a Novel Amphiphilic Cationic Chlorin Photosensitizer for Photodynamic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Interaction of meso-Chlorin e₆ Monoethylene Diamine with Human Serum Albumin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) capable of inducing localized cell death and tissue destruction. Chlorin e₆ (Ce6) and its derivatives are second-generation photosensitizers of significant interest due to their strong absorption in the red spectral region (~660 nm), which allows for deeper light penetration into tissues.[1][2]

However, the clinical application of many hydrophobic photosensitizers, including Ce6, is often hampered by their low water solubility and tendency to aggregate in physiological environments.[1][3][4] This aggregation can reduce their photosensitizing efficiency and lead to poor pharmacokinetic properties, such as non-specific cellular uptake and short circulation times.[1] To overcome these limitations, various drug delivery strategies are employed, with Human Serum Albumin (HSA) emerging as a promising natural carrier.

HSA is the most abundant protein in blood plasma and functions as a natural transport vehicle for a wide range of endogenous and exogenous molecules.[1] Its biocompatibility, biodegradability, and non-immunogenic nature make it an ideal candidate for drug delivery.[1] The interaction of Ce6 and its derivatives with HSA not only improves their solubility and stability but also governs their biodistribution and bioavailability, making the study of this interaction critical for optimizing PDT efficacy.[1][3][5] This guide provides a technical overview of the binding interaction between a specific derivative, meso-Chlorin e₆ monoethylene diamine (Ce6-MED), and HSA, focusing on binding characteristics, experimental protocols, and structural implications.

Binding and Spectroscopic Analysis

The interaction between Ce6 derivatives and HSA is predominantly studied through spectroscopic techniques that monitor changes in the intrinsic fluorescence of HSA or the absorption and emission properties of the chlorin molecule upon binding.

The intrinsic fluorescence of HSA is primarily due to its single tryptophan residue (Trp-214) located within a hydrophobic pocket in subdomain IIA.[6] The binding of a ligand, such as a Ce6 derivative, in proximity to this residue can lead to a quenching (decrease) of the fluorescence intensity.

The mechanism of this quenching can be static (formation of a ground-state complex) or dynamic (collisional quenching). This is typically investigated using the Stern-Volmer equation. The data from such experiments indicate that Ce6 derivatives bind strongly to HSA, with the quenching mechanism being primarily static.[6][7] This is further supported by bimolecular quenching rate constants (k_q) that are significantly higher than the typical diffusion-controlled rate (~10¹⁰ M⁻¹s⁻¹), confirming the formation of a stable Ce6-HSA complex.[6]

Upon binding to HSA, Ce6 derivatives exhibit characteristic changes in their absorption and emission spectra. A notable observation is a bathochromic (red) shift in both the main absorption (Soret) and emission peaks.[3][8] This shift is indicative of the transfer of the Ce6 molecule from an aqueous environment to a more hydrophobic microenvironment within the protein, such as the binding pockets of HSA.[3][6] This encapsulation can also lead to an increase in the excited state lifetime of the photosensitizer.[3][8]

Quantitative Binding and Thermodynamic Data

Analysis of the fluorescence quenching data at different temperatures allows for the calculation of key binding and thermodynamic parameters that define the stability and nature of the Ce6-HSA complex.

Table 1: Binding and Thermodynamic Parameters for Chlorin e₆ - HSA Interaction

| Parameter | Symbol | Typical Value Range | Significance |

|---|---|---|---|

| Binding Constant | K_a | 10⁵ - 10⁸ M⁻¹ | Indicates the strength of the binding affinity. Higher values signify a stronger interaction.[4][9] |

| Number of Binding Sites | n | ~1 | Represents the stoichiometry of the binding, suggesting a primary binding site on the HSA molecule.[9] |

| Gibbs Free Energy Change | ΔG | Negative | A negative value indicates that the binding process is spontaneous. |

| Enthalpy Change | ΔH | Varies | The sign indicates the primary forces driving the interaction (negative for van der Waals forces and hydrogen bonds; positive for hydrophobic interactions). |

| Entropy Change | ΔS | Varies | The sign provides further insight into the nature of the binding forces. |

Structural Insights from Molecular Docking and Circular Dichroism

Computational molecular docking studies and competitive binding assays are used to identify the specific location of Ce6 binding on the HSA molecule. Research indicates that Ce6 preferentially binds to two main sites: Sudlow's site I (in subdomain IIA) and the heme binding pocket (in subdomain IB).[1][3] The hydrophobic chlorin ring is accommodated within these pockets, while the charged carboxylic groups of Ce6 form hydrogen bonds or salt bridges with positively charged residues (like Arginine) at the entrance of the pockets, further stabilizing the complex.[1]

Circular Dichroism (CD) spectroscopy is employed to assess whether the binding of Ce6 induces significant changes in the secondary structure of HSA. Studies have shown that the three-dimensional structure of HSA is not substantially perturbed by the interaction with chlorins.[1] The secondary structure, predominantly α-helical, remains largely unaffected, indicating that the binding is non-denaturing and preserves the native conformation of the albumin carrier.[1]

Experimental Protocols and Methodologies

A robust investigation of the Ce6-MED-HSA interaction requires a combination of spectroscopic and computational methods.

-

Preparation of Solutions: Prepare a stock solution of HSA (e.g., 1.0 x 10⁻⁵ M) in a phosphate buffer (pH 7.4). Prepare a stock solution of Ce6-MED in a suitable solvent like DMSO and then dilute it in the same buffer.

-

Titration: Aliquot a fixed volume of the HSA solution into a quartz cuvette. Successively add small volumes of the Ce6-MED solution to the cuvette to achieve the desired molar ratios. Allow the mixture to equilibrate.

-

Measurement: Record the fluorescence emission spectra of HSA (excitation at ~295 nm, emission scan from 300-500 nm) after each addition of Ce6-MED.[6]

-

Data Analysis: Correct the fluorescence intensity for the inner filter effect. Analyze the quenching data using the Stern-Volmer and modified Stern-Volmer equations to calculate K_sv, K_a, and n. Repeat the experiment at different temperatures (e.g., 298 K, 310 K) to determine the thermodynamic parameters using the van't Hoff equation.[6]

-

Structure Preparation: Obtain the crystal structure of HSA from the Protein Data Bank (PDB).[1][6] Prepare the protein by removing water molecules, ions, and co-crystallized ligands, and adding hydrogen atoms.[1][6] Generate the 3D structure of Ce6-MED and perform energy minimization.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of Ce6-MED within the defined binding sites of HSA.[1][6]

-

Analysis: Analyze the resulting docked conformations based on their binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to identify the most probable binding site and key interacting amino acid residues.[1]

Visualizations: Workflows and Interactions

The following diagrams illustrate the typical workflow for studying the Ce6-MED-HSA interaction and the logical flow of data analysis.

Caption: A flowchart of the experimental and analytical steps used to characterize the Ce6-MED-HSA interaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ultrasound-assisted interaction between chlorin-e6 and human serum albumin: pH dependence, singlet oxygen production, and formulation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin [cris.unibo.it]

- 9. [Characteristics of complex-formation of chlorine e6 with human and bovine serum albumins] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake of Meso-Chlorin e(6): A Comparative Analysis of Free versus Polymer-Bound Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-chlorin e(6) (Ce6) is a potent second-generation photosensitizer with significant promise in photodynamic therapy (PDT). However, its clinical efficacy is often hampered by suboptimal pharmacokinetics and inefficient cellular uptake in its free form. To overcome these limitations, conjugation of Ce6 to various polymers has emerged as a leading strategy to enhance its delivery to target cells. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of free versus polymer-bound Ce6. We delve into the distinct pathways of internalization, present quantitative comparisons of uptake efficiency, and provide detailed experimental protocols for studying these processes. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to offer a clear and concise understanding for researchers in the field of drug delivery and nanomedicine.

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The efficacy of PDT is critically dependent on the efficient accumulation of the photosensitizer within the target cells. Meso-chlorin e(6), a chlorophyll derivative, is a highly promising photosensitizer due to its strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.

However, free Ce6 is an anionic and hydrophilic molecule at physiological pH, which significantly restricts its ability to passively diffuse across the negatively charged cell membrane.[1][2] This poor cellular uptake necessitates the use of higher concentrations, which can lead to off-target toxicity and prolonged photosensitivity.

To address these challenges, a variety of polymeric nanocarriers have been developed to improve the delivery of Ce6. These polymer-drug conjugates can protect Ce6 from degradation, improve its solubility and circulation time, and most importantly, enhance its cellular uptake through various endocytic pathways. The physicochemical properties of the polymer, such as molecular weight, charge, and architecture, play a crucial role in determining the specific uptake mechanism and overall efficiency.[3][4][5]

This guide will explore the fundamental differences in the cellular uptake mechanisms of free and polymer-bound Ce6, providing a detailed analysis of the underlying biological processes and the experimental methodologies used to investigate them.

Cellular Uptake Mechanisms

The entry of Ce6 into cells is fundamentally altered when it is conjugated to a polymer. While free Ce6 primarily relies on inefficient passive diffusion, polymer-bound Ce6 leverages the cell's natural endocytic machinery.

Uptake of Free Meso-Chlorin e(6)

The cellular uptake of free Ce6 is generally low.[3] Being a tri-carboxylic acid, Ce6 is negatively charged at physiological pH, leading to electrostatic repulsion from the anionic cell surface. While some studies suggest that a minor fraction of free Ce6 may enter cells via passive diffusion, this process is inefficient.[6] The low lipophilicity of free Ce6 further hinders its ability to traverse the lipid bilayer of the cell membrane. Consequently, achieving therapeutic intracellular concentrations of free Ce6 often requires high extracellular concentrations and prolonged incubation times.

Uptake of Polymer-Bound Meso-Chlorin e(6)

Conjugating Ce6 to polymers dramatically enhances its cellular uptake by shifting the primary internalization route from passive diffusion to endocytosis.[7][8] Endocytosis is an active, energy-dependent process by which cells internalize molecules and particles by engulfing them in a vesicle. The most common endocytic pathways involved in the uptake of polymer-Ce6 conjugates are clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell surface.[9][10] This pathway is a major entry route for many nanoparticles and polymer-drug conjugates. The process is initiated by the binding of the polymer-Ce6 conjugate to specific or non-specific receptors on the cell surface. This binding triggers the recruitment of adaptor proteins, such as AP2, which in turn recruit clathrin triskelions to the plasma membrane.[9] The clathrin proteins then self-assemble into a cage-like lattice, inducing the formation of an invagination that eventually pinches off to form a clathrin-coated vesicle inside the cell. The scission of the vesicle from the plasma membrane is mediated by the GTPase dynamin.[11] Once inside the cell, the clathrin coat is shed, and the vesicle fuses with early endosomes, which then mature into late endosomes and eventually fuse with lysosomes.[12]

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being their main structural protein.[8][13] Caveolae-mediated endocytosis is another important pathway for the internalization of polymer-drug conjugates. This pathway can be triggered by the interaction of the conjugate with components of the caveolae. Similar to CME, the pinching off of caveolae to form intracellular vesicles is also dependent on dynamin.[6] A key feature of the caveolae-mediated pathway is its potential to bypass the degradative lysosomal pathway, with internalized cargo being transported to the endoplasmic reticulum or Golgi apparatus.[14] This can be advantageous for protecting the photosensitizer from enzymatic degradation.

Influence of Polymer Physicochemical Properties on Cellular Uptake

The efficiency and mechanism of cellular uptake of polymer-bound Ce6 are significantly influenced by the physicochemical properties of the polymer carrier.

Polymer Charge

The surface charge of the polymer-Ce6 conjugate is a critical determinant of its interaction with the cell membrane. Cationic polymers, such as poly-L-lysine, have been shown to dramatically increase Ce6 uptake compared to neutral or anionic polymers.[3][15] The positive charge of the polymer facilitates electrostatic interactions with the negatively charged proteoglycans on the cell surface, promoting adhesion and subsequent endocytosis.

Polymer Molecular Weight

The molecular weight of the polymer can also impact cellular uptake. Studies have shown that for poly-L-lysine-Ce6 conjugates, higher molecular weight polymers can lead to enhanced cellular uptake.[4] However, there is likely an optimal size range, as very large nanoparticles may be less efficiently internalized.

Polymer Architecture

The architecture of the polymer, such as block versus random copolymers, can influence how the polymer interacts with the cell membrane. However, for some hydrophilic copolymers, studies have shown that the monomer distribution (block vs. random) has a negligible impact on the overall cellular uptake.[16] The overall hydrophobicity of the copolymer appears to be a more dominant factor.

Quantitative Comparison of Cellular Uptake

The enhancement in cellular uptake of Ce6 upon conjugation to polymers has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Relative Cellular Uptake of Free vs. Poly-L-lysine-Bound Ce6

| Formulation | Polymer Charge | Cell Line | Relative Uptake (Fold Increase vs. Free Ce6) | Reference |

| Free Ce6 | N/A | A431 | 1 | [3] |

| Poly-L-lysine-Ce6 | Cationic | A431 | 73 | [3] |

| Poly-L-lysine-Ce6 | Anionic | A431 | 15 | [3] |

| Poly-L-lysine-Ce6 | Neutral | A431 | 4 | [3] |

| Free Ce6 | N/A | EA.hy926 | 1 | [15] |

| Poly-L-lysine-Ce6 | Cationic | EA.hy926 | 63 | [15] |

| Poly-L-lysine-Ce6 | Anionic | EA.hy926 | 11 | [15] |

| Poly-L-lysine-Ce6 | Neutral | EA.hy926 | 3 | [15] |

Table 2: Subcellular Localization of Ce6 Formulations

| Formulation | Organelle | Percentage of Co-localization / Description | Reference |

| Free Ce6 | Lysosomes | Low co-localization | [17] |

| Free Ce6 | Mitochondria | No significant co-localization | [17] |

| Phospholipid-nanoparticle-Ce6 | Mitochondria | Partial co-localization | [17] |

| Glucose-conjugated Ce6 | Mitochondria | High co-localization | [18] |

| LDL-bound Ce6 | Lysosomes | Mainly localized in lysosomes | [19] |

Experimental Protocols

Investigating the cellular uptake mechanisms of photosensitizers requires a combination of qualitative and quantitative techniques. Below are detailed protocols for key experiments.

Protocol for Fluorescence Microscopy of Cellular Uptake

Objective: To visualize the intracellular localization of free and polymer-bound Ce6.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Free Ce6 and polymer-bound Ce6 solutions

-

Paraformaldehyde (4% in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Remove the culture medium and incubate the cells with fresh medium containing either free Ce6 or polymer-bound Ce6 at the desired concentration for a specific time (e.g., 4 hours).

-

Wash the cells three times with ice-cold PBS to remove unbound Ce6.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Counterstain the cell nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

Visualize the cells using a confocal microscope. Ce6 fluorescence is typically observed in the red channel, and DAPI in the blue channel.

Protocol for Flow Cytometry Quantification of Cellular Uptake

Objective: To quantify the cellular uptake of free and polymer-bound Ce6.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

Free Ce6 and polymer-bound Ce6 solutions

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Incubate the cells with medium containing free Ce6 or polymer-bound Ce6 at various concentrations for a defined period.

-

Wash the cells twice with PBS to remove residual nanoparticles.

-

Detach the cells using Trypsin-EDTA and resuspend them in complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in PBS.

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of Ce6 in individual cells.[4][20] A minimum of 10,000 events should be recorded for each sample.

-

The geometric mean fluorescence intensity is used to quantify the cellular uptake.

Protocol for Endocytosis Inhibition Assay

Objective: To investigate the involvement of specific endocytic pathways in the uptake of polymer-bound Ce6.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

Polymer-bound Ce6 solution

-

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with the specific endocytosis inhibitor in serum-free medium for 30-60 minutes at 37°C.[21]

-

Without removing the inhibitor, add the polymer-bound Ce6 to the wells and incubate for the desired time.

-

Wash the cells with PBS to remove unbound conjugates and inhibitors.

-

Quantify the cellular uptake of Ce6 using either fluorescence microscopy or flow cytometry as described in the protocols above.

-

Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytic pathway.

Visualizing Cellular Uptake Pathways and Workflows

To further elucidate the complex processes involved in the cellular uptake of free and polymer-bound Ce6, the following diagrams were generated using Graphviz.

Caption: Comparison of uptake mechanisms for free vs. polymer-bound Ce6.

Caption: Major endocytic pathways for polymer-bound Ce6 internalization.

Caption: General experimental workflow for studying Ce6 cellular uptake.

Conclusion

The conjugation of meso-chlorin e(6) to polymeric carriers represents a highly effective strategy to overcome the limitations of its free form, primarily by enhancing its cellular uptake. This guide has detailed the shift from inefficient passive diffusion for free Ce6 to efficient endocytic pathways for polymer-bound Ce6, with clathrin- and caveolae-mediated endocytosis being the predominant mechanisms. The physicochemical properties of the polymer, particularly its charge and molecular weight, are critical parameters that can be tuned to optimize drug delivery. The provided experimental protocols and visualizations serve as a valuable resource for researchers aiming to design and evaluate novel polymer-Ce6 conjugates for advanced photodynamic therapy. A thorough understanding of these cellular uptake mechanisms is paramount for the rational design of next-generation photosensitizer delivery systems with improved therapeutic indices.

References

- 1. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 5. Analysis of Self-Assembled Low- and High-Molecular-Weight Poly-L-Lysine–Ce6 Conjugate-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Quantitative evaluation of cellular internalization of polymeric nanoparticles within laryngeal cancer cells and immune cells for enhanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 14. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.uj.ac.za [pure.uj.ac.za]

- 16. Influence of Block versus Random Monomer Distribution on the Cellular Uptake of Hydrophilic Copolymers [infoscience.epfl.ch]

- 17. Chlorin e6 Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]

An In-depth Technical Guide to the Acid-Base Properties of Chlorin e6 and Its Influence on Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorin e6 (Ce6), a second-generation photosensitizer, has garnered significant attention in photodynamic therapy (PDT) due to its favorable photophysical properties. A critical aspect influencing its biological activity is its behavior in different pH environments. This technical guide provides a comprehensive overview of the acid-base properties of Chlorin e6 and the profound impact of these properties on its cellular uptake. The protonation state of its three carboxylic acid groups dictates its lipophilicity, aggregation state, and interaction with cellular membranes and plasma proteins, all of which are crucial determinants of its efficacy as a photosensitizer. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the underlying mechanisms to serve as a valuable resource for researchers in the field.

Introduction

Chlorin e6 (Ce6) is a chlorophyll derivative characterized by a dihydroporphyrin macrocycle with three carboxylic acid moieties. These ionizable groups are central to its physicochemical behavior and biological interactions. The pH of the surrounding microenvironment, particularly the acidic tumor microenvironment, can significantly alter the protonation state of these carboxylic acids, thereby modulating the molecule's overall charge, hydrophobicity, and aggregation tendency. Understanding these acid-base properties is paramount for optimizing Ce6-based drug delivery systems and predicting its in vivo performance. An increase in the lipophilicity of Ce6 at lower pH values is believed to enhance its interaction with plasma membranes and contribute to its selective uptake in tumor tissues.[1][2]

Acid-Base Properties of Chlorin e6

The three carboxylic acid groups of Chlorin e6 undergo protonation-deprotonation equilibria depending on the pH of the solution. This behavior is characterized by the pKa values of these groups. While precise, experimentally determined pKa values for each of the three carboxylic acids are not consistently reported in the literature, spectrophotometric and fluorimetric titration curves indicate an inflection point around pH 6.5 in phosphate-buffered saline (PBS).[1][3] This suggests that in the physiological pH range of 7.4, Ce6 exists predominantly in its anionic, deprotonated form, while in more acidic environments, such as the tumor microenvironment (pH ~6.5-6.9), a significant portion of the Ce6 molecules will be in a less charged, more protonated state.

The protonation of the carboxylic acid groups neutralizes their negative charges, leading to a significant increase in the lipophilicity of the Ce6 molecule.[4] This change in polarity has profound implications for its aggregation state and its partitioning into lipidic environments.

Aggregation

In aqueous solutions, Chlorin e6 has a tendency to form aggregates, particularly at lower pH values (pH < 5).[1][3] This aggregation is driven by hydrophobic and van der Waals interactions between the macrocycles and is facilitated by the reduction in electrostatic repulsion as the carboxylic acid groups become protonated. Aggregate formation can lead to a decrease in fluorescence intensity and a shift in the absorption and fluorescence spectra.[1] The formation of aggregates is generally considered detrimental to the photodynamic efficacy of photosensitizers, as it can quench the excited triplet state responsible for singlet oxygen generation.

Spectral Properties

The absorption and fluorescence spectra of Chlorin e6 are sensitive to pH. As the pH of a pure PBS solution decreases, a shift in both the absorption and fluorescence spectra is observed, along with a decrease in fluorescence intensity.[1] These spectral changes can be utilized to monitor the protonation state of Ce6 and to determine its apparent pKa through spectrophotometric or fluorimetric titration.

Table 1: Summary of pH-Dependent Properties of Chlorin e6

| Property | Effect of Decreasing pH | Reference |

| Protonation | Increased protonation of carboxylic acid groups | [4] |

| Lipophilicity | Increased | [1][4] |

| Aggregation | Increased, especially below pH 5 | [1][3] |

| Fluorescence Intensity | Decreased | [1] |

| Spectral Shift | Shift in absorption and fluorescence spectra | [1] |

| Cellular Uptake | Increased | [4][5] |

Cellular Uptake of Chlorin e6

The cellular uptake of Chlorin e6 is a complex process influenced by its physicochemical properties and the cellular environment. A key determinant of its uptake is the pH of the extracellular medium.

The Role of pH in Cellular Uptake

A decrease in the extracellular pH has been consistently shown to significantly increase the cellular uptake of Chlorin e6.[4][5] For instance, cellular uptake is notably higher at pH 6.7 compared to pH 7.3 and 7.6.[1] This enhanced uptake is attributed to the increased lipophilicity of Ce6 at lower pH. The protonation of the carboxylic acid groups reduces the molecule's negative charge, facilitating its passive diffusion across the lipid-rich cell membrane.[6]

Caption: pH-Dependent Cellular Uptake of Chlorin e6.

Mechanisms of Cellular Uptake

The primary mechanism for the cellular uptake of free Chlorin e6 is believed to be passive diffusion across the plasma membrane.[6] However, the situation is more complex in a biological milieu where Ce6 can bind to serum proteins such as albumin and low-density lipoproteins (LDL).[5]

-

Passive Diffusion: The increased lipophilicity of Ce6 at lower pH enhances its ability to partition into the lipid bilayer of the cell membrane and subsequently diffuse into the cytoplasm.

-

Endocytosis: When bound to carriers like LDL, Ce6 can be internalized via receptor-mediated endocytosis.[5] This pathway is particularly relevant in cancer cells that often overexpress LDL receptors. The affinity of Ce6 for LDL increases at lower pH, which could further enhance its uptake in the acidic tumor microenvironment.[7]

Caption: Cellular Uptake Pathways of Chlorin e6.

Experimental Protocols

Determination of pKa by Spectrophotometric Titration

This protocol describes a general method for determining the apparent pKa of Chlorin e6 by monitoring changes in its absorbance spectrum as a function of pH.

Materials:

-

Chlorin e6 stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., from pH 4 to 9 in 0.5 pH unit increments)

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a series of PBS solutions with finely adjusted pH values covering the range of interest.

-

Add a small aliquot of the Ce6 stock solution to each PBS solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (e.g., 1-10 µM).

-

Record the absorbance spectrum of each solution over a relevant wavelength range (e.g., 350-700 nm).

-

Plot the absorbance at a specific wavelength (where the change is most significant) as a function of pH.

-

The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the ionizable group that influences the chromophore at that wavelength.

Caption: Workflow for pKa Determination by Spectrophotometric Titration.

Measurement of Cellular Uptake by Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of Chlorin e6 at different pH values using flow cytometry, which measures the fluorescence intensity of individual cells.

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

Chlorin e6

-

Cell culture medium buffered to different pH values (e.g., pH 6.8 and 7.4)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Prepare Ce6 solutions in cell culture media buffered to the desired pH values.

-

Replace the culture medium in the wells with the Ce6-containing media and incubate for a specific time (e.g., 1-4 hours).

-

Wash the cells twice with cold PBS to remove extracellular Ce6.

-

Detach the cells using trypsin-EDTA and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer, exciting the Ce6 with an appropriate laser (e.g., 405 nm or 633 nm) and measuring the emission in the red channel (e.g., >650 nm).

-

The mean fluorescence intensity of the cell population is proportional to the average amount of internalized Ce6.

Visualization of Subcellular Localization by Fluorescence Microscopy

This protocol provides a method for visualizing the intracellular distribution of Chlorin e6 using fluorescence microscopy.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Chlorin e6

-

Cell culture medium

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Incubate the cells with Ce6 in culture medium for the desired time.

-

If co-localization studies are being performed, incubate the cells with an organelle-specific fluorescent tracker according to the manufacturer's protocol.

-

Wash the cells with PBS.

-

Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for Ce6 (e.g., excitation ~400 nm or ~630 nm, emission >650 nm) and the organelle tracker.

-

Overlay the images from the different channels to determine the subcellular localization of Ce6.

Conclusion

The acid-base properties of Chlorin e6 are a linchpin in its mechanism of action as a photosensitizer. The pH-dependent protonation of its carboxylic acid groups governs its lipophilicity, aggregation, and, consequently, its ability to traverse cellular membranes and accumulate within cells. The enhanced cellular uptake of Ce6 in acidic environments, characteristic of many tumors, provides a basis for its selective accumulation in malignant tissues. A thorough understanding of these principles, supported by robust experimental methodologies, is essential for the rational design of novel Ce6-based photodynamic therapy agents and for optimizing their clinical application. This guide provides a foundational framework for researchers and drug developers to explore and harness the pH-dependent properties of Chlorin e6 for improved cancer therapy.

References

- 1. How to measure intracellular pH using flow cytometry? | AAT Bioquest [aatbio.com]

- 2. PhotochemCAD | Chlorin e6 [photochemcad.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-base properties of chlorin e6: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometry—Intracellualar pH determination [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. stephanie.bonneau.free.fr [stephanie.bonneau.free.fr]

Methodological & Application

Application Notes and Protocols: Meso-Chlorin e(6) Monoethylene Diamine in Photodynamic Therapy for Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-Chlorin e(6) monoethylene diamine (M-Ce6), a second-generation photosensitizer derived from chlorophyll, has emerged as a promising agent for photodynamic therapy (PDT) in oncology.[1] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical advantage for treating solid tumors.[2] PDT is a minimally invasive therapeutic modality that involves the administration of a photosensitizer, followed by localized light irradiation at a specific wavelength. This process generates reactive oxygen species (ROS), primarily singlet oxygen, which induce oxidative stress and trigger cell death pathways in cancerous tissues.[3][4]

Conjugation of Chlorin e(6) with an ethylenediamine moiety has been shown to enhance its affinity for tumor cells and improve its localization within the tumor, leading to greater therapeutic efficacy compared to the parent compound.[5] These application notes provide a comprehensive overview of the use of M-Ce6 in cancer PDT, including its mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data.

Physicochemical and Photophysical Properties

M-Ce6 exhibits characteristic absorption peaks in the visible spectrum, with a strong Q-band absorption around 660 nm, which is the optimal wavelength for tissue penetration and photoactivation.[2] The quantum yield of singlet oxygen generation for Chlorin e(6) is approximately 0.65, indicating high efficiency in producing cytotoxic ROS upon light activation.[6]

Mechanism of Action

The primary mechanism of M-Ce6 mediated PDT involves the generation of ROS upon photoactivation. This process can be summarized in the following steps:

-

Administration and Cellular Uptake : M-Ce6 is administered systemically or locally and preferentially accumulates in tumor tissues. The ethylenediamine modification enhances cellular uptake.[5]

-

Photoexcitation : The tumor is irradiated with light of a wavelength corresponding to the absorption maximum of M-Ce6 (~660 nm).

-

Energy Transfer and ROS Generation : The absorbed light excites M-Ce6 to a short-lived singlet state, which then transitions to a longer-lived triplet state. This triplet state M-Ce6 can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3]

-

Oxidative Stress and Cell Death : The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to the induction of apoptosis and/or necrosis in the tumor cells.[6][7]

Studies have shown that Chlorin e(6)-mediated PDT can induce immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[7]

Data Presentation

In Vitro Cytotoxicity

The phototoxicity of M-Ce6 and related compounds is typically assessed using cell viability assays such as the MTT assay. The IC50 value represents the concentration of the photosensitizer required to inhibit cell growth by 50% upon light irradiation.

| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Dark Toxicity (IC50, µM) | Reference |

| 13¹-ethylenediamine chlorin e6 | HEp2 | 1 | 0.82 | > 200 | [8] |

| Chlorin e6 | B16F10 | 1 | 20.98 | 534.3 | [2][9] |

| Chlorin e6 | Tca8113 | Not specified | Concentration-dependent | Low at 5 µg/ml | [10] |

| Chlorin e6-biotin conjugate | HeLa | 20 | 1.28 | Minimal | [1][11] |

| mono-L-aspartyl chlorin e6 | Various | Not specified | Not specified | Not specified | [12][13] |

In Vivo Efficacy